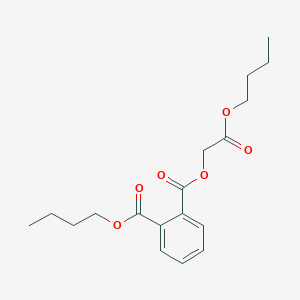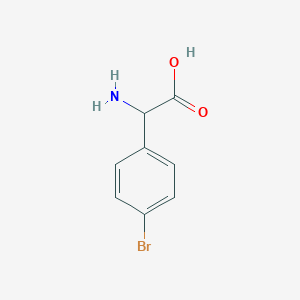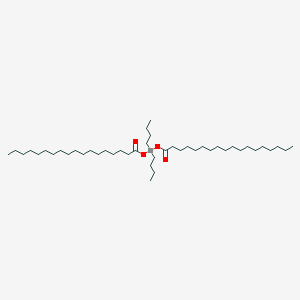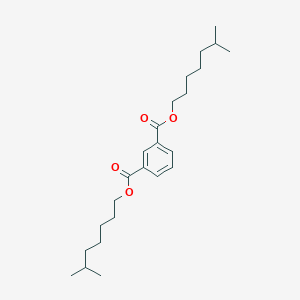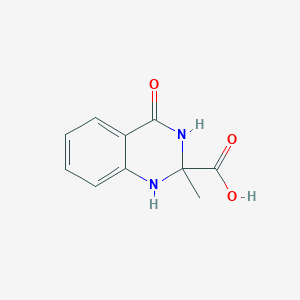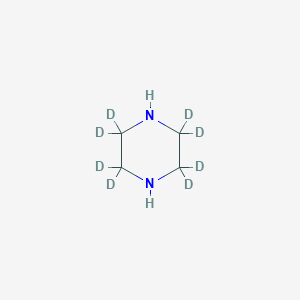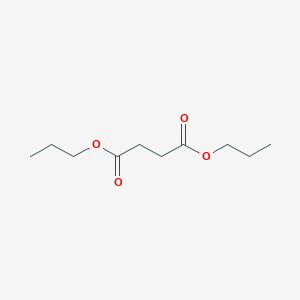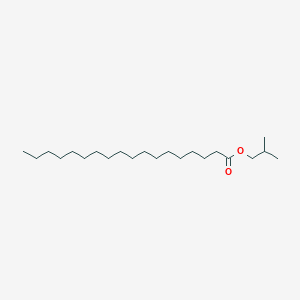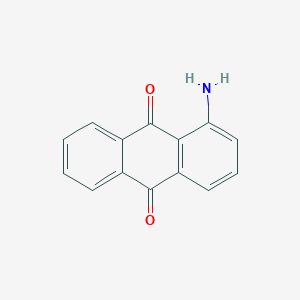
1-Aminoanthraquinone
Vue d'ensemble
Description
1-Aminoanthraquinone (1-AAQ) is an important intermediate for the synthesis of anthraquinone dyes . It is the main raw material of amino acid and pyrazole anthraquinone, which occupy an extremely important position in the dye industry . It is soluble in alcohol and benzene .
Synthesis Analysis
1-AAQ can be synthesized safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . Various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone (M-ratio), and water content were investigated to explore the details of the ammonolysis reaction behavior . An 88% yield of 1-AAQ could be achieved with an M-ratio of 4.5 at 213 °C and 4.3 min .Molecular Structure Analysis
The molecular formula of 1-AAQ is C14H9NO2 . The intramolecular charge transfer (ICT) of 1-AAQ in the excited state strongly depends on its solvent properties, and the twisted geometry of its amino group has been recommended for the twisted ICT (TICT) state by recent theoretical works .Chemical Reactions Analysis
The intramolecular charge transfer (ICT) of 1-AAQ in the excited state strongly depends on its solvent properties . The ultrafast (~110 fs) TICT dynamics of 1-AAQ were observed from the major vibrational modes of 1-AAQ including the ν C-N + δ CH and ν C=O modes .Physical And Chemical Properties Analysis
1-AAQ is a red flash needle crystal . It is soluble in hot nitrobenzene, toluene, xylene, ether, acetic acid, chloroform, benzene, slightly soluble in cold ethanol, and insoluble in water .Applications De Recherche Scientifique
Transfert de Charge Intramoleculaire
La 1-Aminoanthraquinone (AAQ) a été étudiée pour ses propriétés de transfert de charge intramoleculaire (ICT) . L'ICT de l'AAQ à l'état excité dépend fortement des propriétés de son solvant, et la géométrie tordue de son groupe amino a été recommandée pour l'état ICT tordu (TICT) par des travaux théoriques récents . Cette propriété en fait un composé précieux dans l'étude des processus de transfert de charge, qui sont fondamentaux pour de nombreux systèmes chimiques et biologiques .
Dynamique de Solvatation
L'AAQ a été utilisée pour étudier la dynamique de solvatation . Les spectres Raman transitoires de l'AAQ dans une solution de diméthylsulfoxyde (DMSO) ont fourni des preuves expérimentales claires de l'état TICT de l'AAQ . La dynamique TICT ultra-rapide (~110 fs) de l'AAQ a été observée à partir des principaux modes vibrationnels de l'AAQ .
Préparation des Colorants
La this compound a été largement utilisée dans la préparation de divers colorants à l'anthraquinone . Ce composé peut être synthétisé de manière sûre et efficace par ammonolyse de la 1-nitroanthraquinone à haute température . Cela en fait un élément crucial dans l'industrie des colorants, en particulier pour les colorants à l'anthraquinone, qui ne sont dépassés en importance que par les colorants azoïques .
Amélioration de la Solubilité
L'AAQ a la capacité d'augmenter la solubilité des dérivés de l'anthraquinone dans le dioxyde de carbone supercritique <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2
Mécanisme D'action
Target of Action
1-Aminoanthraquinone (AAQ) is primarily used in the preparation of diverse anthraquinone dyes . It is synthesized industrially using anthraquinone-1-sulfonic acid and 1-nitroanthraquinone . The primary targets of AAQ are the molecules that interact with these dyes, contributing to their color fastness and extreme properties .
Mode of Action
The mode of action of AAQ involves intramolecular charge transfer (ICT) in its excited state . The twisted geometry of its amino group has been recommended for the twisted ICT (TICT) state . This TICT process is ultrafast, occurring in approximately 110 fs .
Biochemical Pathways
The biochemical pathways affected by AAQ involve the photoinduced charge transfer and radiationless dynamics in anthraquinone pharmaceutical products . Following photoexcitation, conformational relaxation via twisting of the amino group, charge transfer, and the intersystem crossing (ISC) processes are the major relaxation pathways responsible for the ultrafast nonradiative decay of the excited S1 state .
Pharmacokinetics
The synthesis of aaq involves a continuous-flow method, which safely and efficiently produces aaq through the ammonolysis of 1-nitroanthraquinone at high temperatures . The yield of AAQ can be as high as 88% under optimized conditions .
Result of Action
The result of AAQ’s action is the production of a wide range of anthraquinone dyes . These dyes are used where extreme properties and color fastness or special colors are required . The ultrafast TICT dynamics of AAQ, observed from the major vibrational modes of AAQ, indicate the efficiency of the charge transfer process .
Action Environment
The action of AAQ strongly depends on its solvent properties . For instance, the solvation dynamics of dimethylsulfoxide (DMSO), including hydrogen bonding, are crucial to understanding the reaction dynamics of AAQ with the ultrafast structural changes accompanying the TICT . Additionally, the reaction temperature plays a significant role in the synthesis of AAQ .
Safety and Hazards
Orientations Futures
1-AAQ has been extensively utilized in the preparation of diverse anthraquinone dyes . It has potential applications in organic light-emitting devices, photovoltaics, solar cells, etc . The ultrafast charge transfer processes are often observed in natural photosynthesis with the utmost quantum efficiency, optimal molecular structures for efficient ICT processes have been of great importance for the dyes and sensitizers adopted in various applications .
Propriétés
IUPAC Name |
1-aminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUFHLFHOQVFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28411-42-9 | |
| Record name | Poly(1-amino-9,10-anthraquinone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28411-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2052572 | |
| Record name | 1-Aminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS] | |
| Record name | 1-Aminoanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19317 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
82-45-1, 25620-59-1 | |
| Record name | 1-Aminoanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoanthraquinone (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-AMINOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Aminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5YYY1NEUI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-aminoanthraquinone?
A1: The molecular formula of this compound is C14H9NO2, and its molecular weight is 223.23 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use techniques like UV-Vis, FTIR, 1H NMR, and 13C NMR spectroscopy to characterize this compound. [, ] These techniques provide information about the compound's electronic transitions, functional groups, and carbon-hydrogen framework. []
Q3: What are the common synthetic routes for producing this compound?
A3: this compound is typically synthesized through the reduction of 1-nitroanthraquinone. Several methods are employed for this reduction, including:
- Catalytic hydrogenation: This method utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel (R-Ni) in the presence of hydrogen gas. [, , ] This method can be carried out under mild conditions and often results in high yields and purity. [, ]
- Hydrazine hydrate reduction: This method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst like FeO(OH). [] It can achieve high yields (up to 98%) with minimal catalyst deactivation. []
- Amination: This method involves reacting 1-nitroanthraquinone with ammonia in a pipeline reactor under high temperature and pressure. []
Q4: Can sulfur be used in the reduction process for this compound synthesis?
A4: Yes, adding sulfur to the sodium sulfide reduction process can be beneficial. It helps to moderate the basicity of the reaction medium, reducing the hydrolysis of nitroanthraquinone and ultimately improving product yield while decreasing the required amount of sodium sulfide. []
Q5: What is a unique characteristic of the reaction between 1-amino-2-hydroxyanthraquinone and 4-bromobenzoyl chloride?
A5: The reaction between 1-amino-2-hydroxyanthraquinone and 4-bromobenzoyl chloride simultaneously results in both benzoylation and the formation of an oxazole ring. This unusual reactivity is attributed to the presence of intramolecular hydrogen bonding. []
Q6: What is the primary use of this compound?
A6: this compound serves as a crucial intermediate in the synthesis of various anthraquinone dyes and pigments. [, , ] It is particularly important in the production of vat dyes, a class of dyes known for their excellent colorfastness. []
Q7: What other applications does this compound have?
A7: Beyond its role in dye synthesis, this compound and its derivatives show promise in:
- Pharmaceutical research: this compound derivatives are being investigated for their potential pharmacological activities, including analgesic properties. [, ]
- Adsorption studies: Modified banana peel, studied for its potential to remove anionic dyes like Acid Blue 25 (structurally similar to this compound), provides insights into antagonist-P2 receptor interactions relevant to pharmacological research. []
Q8: How does the structure of this compound influence its properties as a dye intermediate?
A8: The presence of the amino group in this compound allows for various chemical modifications, leading to a wide range of colors and properties in the resulting dyes. For instance, the amino group can be diazotized and coupled with other aromatic compounds to generate azo dyes. [] Additionally, it can undergo alkylation or acylation reactions to introduce further functionalities. [, ]
Q9: What methods are used to determine the solubility of this compound?
A9: Studies have investigated the solubility of this compound in supercritical carbon dioxide (scCO2) using various semi-empirical models. [] These models correlate solubility with CO2 density and provide valuable information for optimizing dyeing processes using scCO2 as a solvent. []
Q10: What are the material compatibility considerations for this compound?
A10: When using this compound, compatibility with other materials, particularly in dye formulations, is crucial. Factors to consider include solubility in various solvents, stability in the presence of other components, and potential for unwanted reactions.
Q11: What is the environmental impact of this compound and its derivatives?
A11: The environmental impact of this compound and related compounds, especially those used in dyeing processes, is an area of concern. Research is focused on understanding their ecotoxicological effects and developing strategies for mitigating any negative impacts. []
Q12: Does this compound exhibit any catalytic properties?
A12: While not a traditional catalyst, this compound can participate in photochemical reactions. Studies show that visible light irradiation of this compound in the presence of sodium sulfite or sodium sulfide leads to the formation of sodium this compound-2-sulfonate and -2-thiolate, respectively. []
Q13: How is computational chemistry used in research on this compound?
A13: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound.
- Theoretical studies: These studies utilize quantum chemical calculations to investigate properties like electronic structure, excited state dynamics, and solvent effects on intramolecular charge transfer. [, ] These calculations provide insights into factors influencing the compound's photophysical and photochemical behavior.
Q14: What are the key findings from computational studies on this compound?
A14: Computational studies have revealed important insights into this compound:
- Intramolecular charge transfer (ICT): Calculations confirm the presence of ICT in the excited state of this compound, which is influenced by solvent polarity and the twisting of the amino group. [, ]
- Excited state dynamics: Theoretical studies suggest that internal conversion and intersystem crossing are crucial pathways for the ultrafast deactivation of the excited state, often involving twisting of the amino group. []
Q15: Are there any studies on the photocycloaddition reactions of this compound?
A15: Yes, research has explored the photocycloaddition reactions of this compound with olefins and dienes, leading to the formation of oxetane rings. [, ] These reactions typically proceed via exciplex formation between the excited state of this compound and the olefin or diene. [, ]
Q16: What is known about the fluorescence properties of this compound?
A16: Studies have examined the fluorescence properties of this compound under various conditions. For instance, research using picosecond time-resolved fluorescence spectroscopy in a supersonic jet provided insights into intramolecular hydrogen bonding and its influence on fluorescence dynamics. []
Q17: Has research explored the formation of colloids using this compound?
A17: Yes, this compound colloids have been prepared using the reprecipitation method. [] Fluorescence studies on these colloids revealed red-shifted emission spectra compared to individual molecules, suggesting strong stacking interactions between this compound molecules within the colloidal particles. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
